molecular formula C16H19N3O2 B7178222 N-(5,6-dimethylpyridazin-3-yl)-2-(3-methoxy-4-methylphenyl)acetamide

N-(5,6-dimethylpyridazin-3-yl)-2-(3-methoxy-4-methylphenyl)acetamide

Cat. No.: B7178222
M. Wt: 285.34 g/mol
InChI Key: PIWZLETVNWVWCS-UHFFFAOYSA-N
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Description

N-(5,6-dimethylpyridazin-3-yl)-2-(3-methoxy-4-methylphenyl)acetamide: is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethylpyridazin-3-yl)-2-(3-methoxy-4-methylphenyl)acetamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Substitution Reactions:

    Acetamide Formation: The acetamide moiety can be introduced by reacting the pyridazine derivative with 2-(3-methoxy-4-methylphenyl)acetyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethylpyridazin-3-yl)-2-(3-methoxy-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5,6-dimethylpyridazin-3-yl)-2-(3-methoxy-4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: It may be explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethylpyridazin-3-yl)-2-(3-methoxy-4-methylphenyl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to the desired biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethylpyridazin-3-yl)-2-(4-methoxyphenyl)acetamide
  • N-(5,6-dimethylpyridazin-3-yl)-2-(3,4-dimethylphenyl)acetamide

Uniqueness

N-(5,6-dimethylpyridazin-3-yl)-2-(3-methoxy-4-methylphenyl)acetamide is unique due to the specific substitution pattern on the pyridazine ring and the presence of the methoxy and methyl groups on the phenyl ring. These structural features may confer unique biological activities and properties compared to similar compounds.

Properties

IUPAC Name

N-(5,6-dimethylpyridazin-3-yl)-2-(3-methoxy-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10-5-6-13(8-14(10)21-4)9-16(20)17-15-7-11(2)12(3)18-19-15/h5-8H,9H2,1-4H3,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWZLETVNWVWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(C(=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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